molecular formula C24H28O3 B14681889 5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate CAS No. 31182-65-7

5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate

Cat. No.: B14681889
CAS No.: 31182-65-7
M. Wt: 364.5 g/mol
InChI Key: MGRRXBWTLBJEMS-VXKWHMMOSA-N
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Description

5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate is a synthetic pyrethroid insecticide. Pyrethroids are synthetic analogs of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. This compound is known for its high insecticidal activity and low mammalian toxicity, making it a valuable tool in pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate involves the esterification of chrysanthemic acid with 5-benzyl-3-furylmethanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of pyrethroids and their environmental fate.

    Biology: Studied for its effects on insect physiology and behavior.

    Medicine: Investigated for its potential use in developing new insecticides with improved safety profiles.

    Industry: Widely used in agricultural and household pest control products.

Mechanism of Action

The insecticidal activity of 5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate is primarily due to its action on the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged opening of these channels. This leads to continuous nerve impulses, resulting in paralysis and death of the insect. The compound is selective for insect sodium channels, which accounts for its low toxicity to mammals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate is unique due to its high selectivity for insect sodium channels and its low mammalian toxicity. This makes it a safer alternative to other insecticides, particularly in household and agricultural applications .

Properties

CAS No.

31182-65-7

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

IUPAC Name

(5-benzylfuran-3-yl)methyl (1R,3S)-3-(cyclopentylidenemethyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C24H28O3/c1-24(2)21(14-18-10-6-7-11-18)22(24)23(25)27-16-19-13-20(26-15-19)12-17-8-4-3-5-9-17/h3-5,8-9,13-15,21-22H,6-7,10-12,16H2,1-2H3/t21-,22-/m0/s1

InChI Key

MGRRXBWTLBJEMS-VXKWHMMOSA-N

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCCC4)C

Canonical SMILES

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCCC4)C

Origin of Product

United States

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